REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[C:3]=1[CH3:9].[B:10](OC(C)C)([O:15]C(C)C)[O:11]C(C)C.[Li]CCCC>C1COCC1.C1(C)C=CC=CC=1>[CH3:8][C:4]1[C:3]([CH3:9])=[C:2]([B:10]([OH:15])[OH:11])[CH:7]=[CH:6][N:5]=1
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Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=NC=C1)C)C
|
Name
|
|
Quantity
|
2.05 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
3.56 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the bath was removed the mixture
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched by addition of 10 mL 2M HCl
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
ADDITION
|
Details
|
diluted with more THF
|
Type
|
ADDITION
|
Details
|
5M NaOH was added until the mixture
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
the organic layer was collected
|
Type
|
EXTRACTION
|
Details
|
Several more extractions with THF
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried with brine and Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product crystallized
|
Type
|
CUSTOM
|
Details
|
two crops were collected, for a total of 304 mg of 2,3-dimethylpyridine-4-boronic acid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |